3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Overview
Description
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H21NO · HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is often used as a reference standard in pharmaceutical research and is related to memantine, a medication used to treat neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride typically involves the reaction of memantine hydrochloride with various reagents. One common method includes the use of concentrated nitric acid and sulfuric acid under ice bath conditions. The reaction is activated by stirring for about 4 hours, followed by the gradual addition of the intermediate compound. The reaction continues for an additional 3 hours after the ice bath is removed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, cobalt salts.
Reducing Agents:
Substitution Reagents: Phenylchlorocarbene.
Major Products Formed
Oxidation Products: 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is closely related to that of memantine. It acts as an NMDA receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking excessive glutamate activity, the compound can help to protect neurons from excitotoxicity, a process that can lead to cell damage and death .
Comparison with Similar Compounds
Similar Compounds
Memantine: A well-known NMDA receptor antagonist used to treat Alzheimer’s disease.
1-Bromo-3,5-dimethyladamantane: A related compound used in various chemical reactions.
1-Actamido-3,5-dimethyladamantane: Another derivative of adamantane with different functional groups.
Uniqueness
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its relationship to memantine makes it particularly valuable in neurological research and pharmaceutical development .
Properties
IUPAC Name |
3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLXJPGBEIWMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629430 | |
Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356572-08-2 | |
Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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